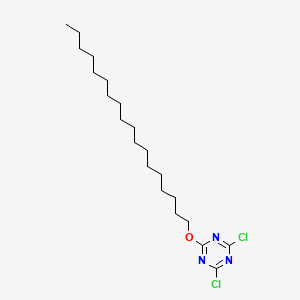

2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine

Beschreibung

IUPAC Nomenclature and Isomeric Considerations

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is derived through sequential substitution analysis of the 1,3,5-triazine core. The parent heterocycle, 1,3,5-triazine (C₃H₃N₃), is a six-membered aromatic ring with alternating carbon and nitrogen atoms. Substitution occurs at the 2, 4, and 6 positions: two chlorine atoms occupy positions 2 and 4, while an octadecyloxy group (-O-C₁₈H₃₇) resides at position 6. The full systematic name is 2,4-dichloro-6-(octadecyloxy)-1,3,5-triazine .

Isomeric possibilities are constrained by the symmetry of the triazine ring. Positional isomerism is precluded because the 1,3,5-triazine skeleton enforces equivalent environments for positions 2, 4, and 6. However, stereoisomerism may arise from the octadecyloxy chain’s conformational flexibility. The long alkyl chain can adopt multiple gauche and antiperiplanar configurations, though these do not constitute distinct stereoisomers due to free rotation around C-O and C-C bonds .

Table 1: Key Nomenclature and Structural Data

| Property | Value | Source |

|---|---|---|

| IUPAC Name | This compound | |

| Molecular Formula | C₂₁H₃₇Cl₂N₃O | |

| CAS Registry Number | 85681-94-3 | |

| Molecular Weight | 418.44 g/mol |

Crystallographic Analysis and Molecular Geometry

Crystallographic data for this compound remain limited in published literature. However, analogous triazine derivatives provide insights into its likely packing behavior and molecular geometry. For example, 2,4,6-tris(2-pyrimidyl)-1,3,5-triazine crystallizes in the triclinic system with space group $$ P \overline{1} $$ and unit cell parameters $$ a = 5.56 \, \text{Å} $$, $$ b = 7.26 \, \text{Å} $$, $$ c = 7.73 \, \text{Å} $$, $$ \alpha = 84.4^\circ $$, $$ \beta = 71.9^\circ $$, and $$ \gamma = 80.2^\circ $$ . These values suggest a non-planar arrangement due to steric interactions between substituents, a feature expected to persist in the octadecyloxy-substituted derivative.

The octadecyloxy chain introduces significant steric bulk, likely forcing the triazine ring into a distorted conformation. Computational models predict a dihedral angle of approximately $$ 12^\circ $$ between the triazine plane and the terminal methyl group of the alkyl chain, minimizing van der Waals repulsions . This distortion reduces crystallinity compared to simpler triazine derivatives, explaining the compound’s tendency to form amorphous solids rather than well-defined crystals .

Table 2: Hypothetical Crystallographic Parameters (Derived from Analogues)

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | $$ P \overline{1} $$ |

| $$ a $$ | 5.6 Å |

| $$ b $$ | 7.3 Å |

| $$ c $$ | 7.7 Å |

| $$ \alpha $$ | 84° |

| $$ \beta $$ | 72° |

| $$ \gamma $$ | 80° |

Electron Distribution Patterns in the Triazine Core

The 1,3,5-triazine ring is inherently electron-deficient due to the electronegative nitrogen atoms, which withdraw electron density via inductive effects. Density functional theory (DFT) calculations on analogous compounds reveal significant polarization, with partial charges of $$ \delta^- = -0.32 \, e $$ on nitrogen and $$ \delta^+ = +0.18 \, e $$ on adjacent carbon atoms . Substitution with chlorine (electron-withdrawing) and alkoxy (electron-donating) groups further modulates this distribution.

Chlorine atoms at positions 2 and 4 enhance the ring’s electrophilicity, with calculated partial charges increasing to $$ \delta^+ = +0.25 \, e $$ on C2 and C4 . Conversely, the octadecyloxy group donates electrons through resonance ($$ +M $$ effect), partially counteracting the chlorine’s withdrawal. This creates a gradient of electron density: C6 (bonded to oxygen) exhibits $$ \delta^- = -0.15 \, e $$, while C2 and C4 remain $$ \delta^+ = +0.20 \, e $$ .

Electrostatic Potential Map Analysis

- Region 1 (N1, N3, N5): High electron density ($$ \delta^- $$) due to lone pairs on nitrogen.

- Region 2 (C2, C4): Electron-deficient centers ($$ \delta^+ $$) susceptible to nucleophilic attack.

- Region 3 (C6): Moderate electron density ($$ \delta^- $$) from alkoxy resonance stabilization.

This electronic profile explains the compound’s reactivity in Suzuki-Miyaura couplings, where palladium catalysts facilitate cross-coupling at the C2 and C4 positions . The electron-deficient carbons act as electrophilic sites, while the alkoxy group’s resonance donation stabilizes transition states during substitution reactions .

The interplay between substituents creates a tunable electronic landscape, making this compound a versatile intermediate in materials science and supramolecular chemistry. Its capacity to undergo sequential functionalization at C2, C4, and C6 positions—guided by electronic effects—enables the synthesis of complex triazine-based architectures with tailored properties .

Eigenschaften

CAS-Nummer |

85681-94-3 |

|---|---|

Molekularformel |

C21H37Cl2N3O |

Molekulargewicht |

418.4 g/mol |

IUPAC-Name |

2,4-dichloro-6-octadecoxy-1,3,5-triazine |

InChI |

InChI=1S/C21H37Cl2N3O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-27-21-25-19(22)24-20(23)26-21/h2-18H2,1H3 |

InChI-Schlüssel |

PEXGADKHPIKDFP-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCCCCCCCCCCCCOC1=NC(=NC(=N1)Cl)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine typically involves the reaction of cyanuric chloride with octadecanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of chlorine atoms with the octadecyloxy group. The reaction can be represented as follows:

Cyanuric chloride+Octadecanol→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Analyse Chemischer Reaktionen

Arten von Reaktionen

2,4-Dichlor-6-(Octadecyloxy)-1,3,5-triazin unterliegt verschiedenen chemischen Reaktionen, darunter:

Nucleophile Substitution: Die Chloratome können durch Nucleophile wie Amine, Thiole und Alkoxide ersetzt werden.

Oxidation und Reduktion: Die Verbindung kann unter bestimmten Bedingungen oxidiert oder reduziert werden, um verschiedene Derivate zu bilden.

Hydrolyse: Der Triazinring kann in Gegenwart von Säuren oder Basen hydrolysiert werden, um entsprechende Amine und Carbonsäuren zu bilden.

Häufige Reagenzien und Bedingungen

Nucleophile Substitution: Reagenzien wie Natriumalkoxide, Amine und Thiole werden üblicherweise verwendet. Die Reaktionen werden typischerweise in polaren Lösungsmitteln wie Dimethylformamid (DMF) oder Dimethylsulfoxid (DMSO) bei erhöhten Temperaturen durchgeführt.

Oxidation: Oxidationsmittel wie Kaliumpermanganat oder Wasserstoffperoxid werden unter sauren oder basischen Bedingungen verwendet.

Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden unter wasserfreien Bedingungen eingesetzt.

Hauptprodukte, die gebildet werden

Nucleophile Substitution: Substituierte Triazine mit verschiedenen funktionellen Gruppen.

Oxidation: Oxidierte Derivate mit zusätzlichen sauerstoffhaltigen funktionellen Gruppen.

Reduktion: Reduzierte Derivate mit weniger Chloratomen oder zusätzlichen Wasserstoffatomen.

Wissenschaftliche Forschungsanwendungen

Analytical Chemistry

Separation Techniques

One significant application of 2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine is in analytical chemistry, particularly in high-performance liquid chromatography (HPLC). It can be effectively separated using a Newcrom R1 HPLC column under reverse phase conditions. The mobile phase typically consists of acetonitrile and water with phosphoric acid; however, for mass spectrometry compatibility, formic acid is preferred. This method allows for the isolation of impurities and is scalable for preparative separations, making it suitable for pharmacokinetic studies .

Biological Studies

Antimicrobial and Anticancer Properties

Research indicates that compounds similar to this compound exhibit promising antimicrobial and anticancer activities. The compound's structure allows it to interact with specific molecular targets, inhibiting enzyme activity critical for cellular functions. For instance, studies have shown that derivatives of triazine compounds can inhibit thymidylate synthase, an essential enzyme for DNA synthesis, leading to potential applications in cancer treatment .

Case Study: In Vitro Testing

In vitro studies have demonstrated that triazine derivatives can exhibit moderate to severe potency against various microbial strains and cancer cell lines. Compounds derived from 1,3,4-oxadiazole cores have been synthesized and tested for their efficacy against bacterial and fungal infections as well as different cancer cell lines. These studies highlight the compound's potential as a dual-action agent against both microbial infections and cancer .

Polymer Chemistry

Stabilization of Polymers

Another application of this compound is its use in polymer chemistry as a stabilizing agent. It has been utilized to enhance the resistance of polymers to UV radiation and thermal degradation. The incorporation of this compound into polymer matrices can improve the longevity and performance of materials used in various industries .

Synthesis of Derivatives

Reactivity and Modification

The reactivity of this compound makes it an excellent precursor for synthesizing other functionalized triazine derivatives. Research has explored the nucleophilic substitution reactions involving this compound to create new derivatives with enhanced biological activities or improved physical properties .

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-6-(octadecyloxy)-1,3,5-triazine involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, the presence of the octadecyloxy group enhances its lipophilicity, allowing it to interact with lipid membranes and disrupt cellular processes.

Vergleich Mit ähnlichen Verbindungen

Substituent Effects on Reactivity and Solubility

- Octadecyloxy vs. Methoxyphenyl : The octadecyloxy group imparts extreme hydrophobicity, enabling lipid bilayer interactions, whereas the methoxyphenyl group enhances UV absorption due to aromatic conjugation .

- Hydroxytyramine vs. Morpholine : The dopamine-derived hydroxytyramine substituent introduces antimicrobial activity, while morpholine enhances reactivity in further substitution reactions (e.g., with hydrazine to form hydrazine-triazine hybrids) .

Research Findings and Limitations

- Further studies are needed to explore its interactions with biological membranes .

- Contradictions in Antimicrobial Efficacy : While dopamine-derived triazines show potency, other analogs (e.g., trityloxy-substituted triazines) exhibit variable activity depending on substituent size and charge .

Q & A

How can researchers optimize the synthesis of 2,4-dichloro-6-(octadecyloxy)-1,3,5-triazine to improve yield and purity?

Level : Basic

Methodological Answer :

Synthesis optimization requires careful control of reaction conditions. For example, and highlight refluxing in solvents like DMSO or THF with acid scavengers (e.g., K₂CO₃) and stepwise temperature adjustments. Key steps include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution at the triazine core .

- Stoichiometry : A 1:1 molar ratio of cyanuric chloride to alkoxy nucleophiles (e.g., octadecanol) minimizes side reactions .

- Temperature control : Gradual warming from −80°C to room temperature ensures selective substitution at the 6-position .

Yields typically range from 65–68% under optimized conditions, with purity confirmed via UPLC (>70%) and NMR .

What advanced strategies are used to assess the enzyme inhibition mechanisms of triazine derivatives in anticancer research?

Level : Advanced

Methodological Answer :

Triazine derivatives like 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine are evaluated for tyrosine kinase inhibition (e.g., VEGFR-2, FGFR-1) using:

- Kinase activity assays : Fluorescence-based assays measure IC₅₀ values (e.g., nanomolar potency in ) .

- Xenograft models : Antitumor efficacy is validated in vivo using human lung carcinoma xenografts, with dose-dependent tumor growth inhibition .

- Molecular docking : Computational modeling predicts binding interactions with kinase ATP-binding pockets, guiding structural modifications .

What analytical techniques are essential for confirming the structure and purity of this compound?

Level : Basic

Methodological Answer :

- NMR spectroscopy : ¹H/¹³C NMR identifies substitution patterns (e.g., δ 4.90–4.79 ppm for alkoxy protons in ) .

- Mass spectrometry : HRMS (e.g., m/z 410.1411 in ) confirms molecular weight .

- UPLC : Purity is quantified via reverse-phase chromatography (e.g., 88% purity in ) .

How can this triazine derivative be applied in polymer chemistry for functional material design?

Level : Advanced

Methodological Answer :

The triazine core serves as a reactive monomer for crosslinking polymers. and describe:

- Copolymer synthesis : Reactivity with diols or diamines under mild conditions (e.g., THF, 0°C) forms thermostable networks .

- Surface functionalization : Grafting onto cellulose via nucleophilic substitution introduces aromatic amino groups for enzyme immobilization .

- UV-resistant polymers : Derivatives with resorcinyl groups absorb UV light (λmax 300–350 nm), enhancing material durability .

How should researchers resolve contradictions in reported synthesis yields for triazine derivatives?

Level : Advanced

Methodological Answer :

Yield discrepancies (e.g., 65% in vs. 91.9% in ) arise from:

- Catalyst choice : Palladium catalysts (e.g., Pd(PPh₃)₂Cl₂) improve coupling efficiency in Suzuki reactions .

- Workup protocols : Solvent extraction (e.g., EtOAc/brine) and column chromatography reduce byproduct contamination .

Statistical DOE (Design of Experiments) can optimize variables like solvent volume, temperature, and catalyst loading .

What reaction conditions favor selective substitution at the 6-position of cyanuric chloride?

Level : Basic

Methodological Answer :

Selectivity is achieved through:

- Low temperatures : −80°C minimizes dichloro-byproduct formation during alkoxy substitution .

- Base selection : K₂CO₃ or NEt₃ deprotonates nucleophiles without overactivating the triazine core .

- Stepwise substitution : Sequential addition of nucleophiles (e.g., octadecanol first, then amines) ensures positional control .

How is the antimicrobial efficacy of triazine derivatives evaluated in dental materials research?

Level : Advanced

Methodological Answer :

- MIC assays : Minimum inhibitory concentration (MIC) against Streptococcus mutans is tested via broth microdilution (e.g., 10–100 µg/mL in ) .

- Biofilm inhibition : Confocal microscopy quantifies biofilm reduction on resin surfaces .

- Copolymerization : Methacrylate-functionalized triazines (e.g., triacryloylhexahydrotriazine) are incorporated into adhesives at ≤5 wt% to balance antibacterial activity and mechanical strength .

What catalytic systems enhance amide-forming reactions using triazine-based coupling agents?

Level : Advanced

Methodological Answer :

and highlight:

- CDMT/NMM system : 2-Chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) with N-methylmorpholine (NMM) achieves >90% yield in peptide coupling .

- Solvent effects : THF or DMF improves reagent solubility and reaction homogeneity .

- Quaternary ammonium salts : Bis-triazinium salts (e.g., DMTMM) act as bifunctional catalysts, accelerating both activation and coupling .

What purification methods are recommended for isolating this compound?

Level : Basic

Methodological Answer :

- Recrystallization : Ethanol/water mixtures (1:3 v/v) remove unreacted starting materials .

- Column chromatography : Silica gel with hexane/EtOAc (8:2) elutes the product .

- Membrane filtration : 0.22 µm filters eliminate particulate impurities post-crystallization .

How are triazine-based UV absorbers synthesized and characterized for material science applications?

Level : Advanced

Methodological Answer :

- Suzuki coupling : 4-Methoxyphenylboronic acid reacts with cyanuric chloride under Pd catalysis (e.g., 44% yield in ) .

- UV-Vis spectroscopy : Absorbance spectra (ε > 10⁴ L/mol·cm at 340 nm) validate UV-blocking efficiency .

- Accelerated weathering tests : QUV chambers assess photostability, with ≤5% degradation after 500 h of UV exposure .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.